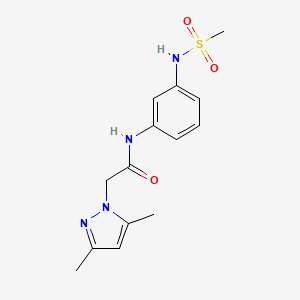![molecular formula C18H19N7O B6577754 2-{4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}pyrimidine CAS No. 1326936-13-3](/img/structure/B6577754.png)
2-{4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[1-(4-Methylphenyl)-1H-1,2,3-Triazole-4-Carbonyl]piperazin-1-yl}pyrimidine is an intriguing organic compound known for its multifaceted applications in scientific research. The compound belongs to a class of heterocyclic compounds that play crucial roles in various chemical, biological, and medicinal contexts. Its unique structure, which incorporates a triazole and pyrimidine ring, contributes to its versatility and potency in various fields.
Safety and Hazards
The safety and hazards associated with these compounds are typically evaluated through cytotoxicity studies on cells . For instance, most active compounds were evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells, and the results indicated that the compounds are non-toxic to human cells .
Orientations Futures
The future directions for research on these compounds could include further optimization of their chemical structures to enhance their biological activities, as well as more detailed studies of their mechanisms of action . Additionally, further studies are needed to evaluate the safety and efficacy of these compounds in vivo .
Mécanisme D'action
Target of Action
The primary target of 2-{4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}pyrimidine is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the healthy brain .
Mode of Action
The compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition . The compound exhibits both competitive and non-competitive inhibition against AChE .
Biochemical Pathways
By inhibiting AChE, the compound increases the level of acetylcholine in the brain . This affects the cholinergic neurotransmission pathway, which plays a vital role in learning and memory .
Result of Action
The inhibition of AChE leads to an increase in acetylcholine levels, which can enhance cognitive functions . This makes the compound potentially useful in the treatment of neurodegenerative diseases like Alzheimer’s disease, which is characterized by a decrease in cholinergic transmission .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-{4-[1-(4-Methylphenyl)-1H-1,2,3-Triazole-4-Carbonyl]piperazin-1-yl}pyrimidine typically involves multiple steps, beginning with the preparation of key intermediates:
Preparation of 1-(4-Methylphenyl)-1H-1,2,3-Triazole: This intermediate can be synthesized through a Huisgen cycloaddition reaction between 4-methylphenyl azide and an alkyne.
Synthesis of 4-[1-(4-Methylphenyl)-1H-1,2,3-Triazole-4-Carbonyl]piperazine: This step involves the coupling of the triazole intermediate with piperazine using a suitable coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Formation of the Target Compound: The final step includes the reaction of the above intermediate with a pyrimidine derivative, facilitated by a suitable base like potassium carbonate in an organic solvent like DMF (dimethylformamide).
Industrial Production Methods: The industrial production of this compound might involve optimizing the synthetic routes for higher yields and purity, utilizing techniques like flow chemistry for better reaction control and scalability. Continuous flow reactors and process intensification methods help achieve consistent product quality and enhanced efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, especially at the piperazine or methylphenyl groups.
Reduction: Reduction reactions might target the triazole or pyrimidine rings, depending on the conditions.
Substitution: It undergoes nucleophilic substitution reactions at various positions, particularly on the piperazine and triazole rings.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like KMnO₄ or H₂O₂.
Reduction: Employing reducing agents such as LiAlH₄ or NaBH₄.
Substitution: Utilizing reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.
Major Products:
Oxidized derivatives of the piperazine or triazole ring.
Reduced forms of the triazole or pyrimidine rings.
Substituted products with varied functional groups attached to the heterocycles.
Applications De Recherche Scientifique
2-{4-[1-(4-Methylphenyl)-1H-1,2,3-Triazole-4-Carbonyl]piperazin-1-yl}pyrimidine has been explored extensively in:
Chemistry: As a ligand in coordination chemistry and for the synthesis of complex organic molecules.
Biology: For its potential as an enzyme inhibitor or as a part of biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Used in the development of new materials with specific chemical properties.
Comparaison Avec Des Composés Similaires
2-[4-(1,2,3-Triazol-4-yl)piperazin-1-yl]pyrimidine
1-(4-Methylphenyl)-4-piperazinyl-1H-1,2,3-triazole
2-(4-Benzyl-1H-1,2,3-triazol-1-yl)pyrimidine
This is a solid start to your article. Let’s keep digging, exploring, and refining the intricacies!
Propriétés
IUPAC Name |
[1-(4-methylphenyl)triazol-4-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O/c1-14-3-5-15(6-4-14)25-13-16(21-22-25)17(26)23-9-11-24(12-10-23)18-19-7-2-8-20-18/h2-8,13H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQWFOYLOXFTSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCN(CC3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(2-chloro-6-fluorophenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B6577672.png)
![3,3-dimethyl-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide](/img/structure/B6577679.png)
![N-[4-(1H-pyrazol-3-yl)phenyl]-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B6577689.png)
![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B6577708.png)
![3-phenyl-1-[2-(2-{2-[(phenylcarbamoyl)amino]ethoxy}ethoxy)ethyl]urea](/img/structure/B6577715.png)

![1-benzyl-3-{3-[4-(dimethylamino)phenyl]propyl}urea](/img/structure/B6577725.png)
![7-methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B6577732.png)

![3-(2-fluorophenyl)-1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}urea](/img/structure/B6577748.png)
![6-(4-fluorophenyl)-N,N-bis(2-methoxyethyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B6577756.png)
![1,3-dimethyl-N-(5-{[4-(methylsulfanyl)phenyl]methyl}-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B6577767.png)


